
NVP-BSK805
Vue d'ensemble
Description
NVP-BSK805 est un inhibiteur puissant et sélectif de la Janus kinase 2 (JAK2), une tyrosine kinase non réceptrice impliquée dans les voies de signalisation de diverses cytokines. Ce composé est particulièrement efficace contre la forme mutante V617F de JAK2, qui est impliquée dans plusieurs troubles myéloprolifératifs tels que la polycythémie vraie, la thrombocythémie essentielle et la myélofibrose primaire .
Mécanisme D'action
Target of Action
NVP-BSK805 is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme . The primary targets of this compound are the JAK2 V617F and JAK2 wild-type enzymes . JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, regulating processes such as hematopoiesis, growth, immunity, inflammation, and development .
Mode of Action
this compound acts in an ATP-competitive manner . It inhibits the JAK2 enzyme by competing with ATP for the ATP-binding site in the kinase domain of JAK2 . This results in the suppression of the JAK2 enzyme’s activity, thereby inhibiting the downstream signaling pathways it regulates .
Biochemical Pathways
The JAK2 enzyme is a key component of the JAK-STAT signaling pathway . When this compound inhibits JAK2, it blunts the constitutive phosphorylation of STAT5 in JAK2 V617F-bearing cells . This leads to the suppression of cell proliferation and the induction of apoptosis .
Pharmacokinetics
this compound exhibits good oral bioavailability and a long half-life in vivo . In mice, the elimination half-life of this compound is 5.5 hours, and the absolute oral bioavailability is estimated to be 45% . These properties contribute to the compound’s bioavailability and its ability to maintain a therapeutic concentration in the body over time.
Result of Action
The inhibition of JAK2 by this compound has several molecular and cellular effects. It suppresses the proliferation of cells bearing the JAK2 V617F mutation and induces apoptosis . In vivo, this compound has been shown to suppress leukemic cell spreading and splenomegaly in a mouse model driven by JAK2 V617F cells . Furthermore, this compound potently suppresses recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs. In a study investigating cells expressing either BCR-ABL or mutant JAK2, possible synergistic effects between this compound and the already established tyrosine kinase inhibitors imatinib and nilotinib were assessed . .
Analyse Biochimique
Biochemical Properties
NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, this compound has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, this compound has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. This compound also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, this compound has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, this compound has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, this compound accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, this compound may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules and cellular components.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de NVP-BSK805 implique plusieurs étapes, commençant par la préparation de la structure de base quinoxalineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la purification. Le composé est généralement produit sous sa forme dihydrochlorure pour améliorer sa stabilité et sa solubilité .
Analyse Des Réactions Chimiques
Types de réactions
NVP-BSK805 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le noyau quinoxaline et le groupe morpholinométhyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs tels que le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures et pressions contrôlées pour garantir les résultats souhaités .
Produits majeurs
Les produits majeurs formés à partir des réactions de this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité biologique afin d'identifier des améliorations potentielles de l'efficacité et de la sélectivité .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des troubles myéloprolifératifs et d'autres cancers
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant JAK2 et les voies associées.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de JAK2. Cette inhibition empêche la phosphorylation et l'activation des molécules de signalisation en aval telles que le transducteur de signal et l'activateur de la transcription 5 (STAT5). Le composé présente une forte sélectivité pour JAK2 par rapport aux autres kinases, ce qui en fait un outil précieux pour l'étude des voies spécifiques à JAK2 .
Applications De Recherche Scientifique
Key Mechanisms
- Inhibition of STAT5 Phosphorylation : NVP-BSK805 effectively suppresses STAT5 phosphorylation, a critical step in JAK2-mediated signaling pathways. This effect has been documented in various cell lines expressing JAK2, including CHRF-288-11 and HEL cells .
- Impact on Polycythemia : In vivo studies have shown that this compound can suppress erythropoietin-induced polycythemia by inhibiting STAT5 activation in mouse models .
Esophageal Cancer
Recent studies have demonstrated that this compound enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells. It achieves this by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms, which are crucial for cancer cell survival post-radiation therapy .
Case Study: Radiosensitization
- Study Design : In vitro experiments treated ESCC cells with this compound followed by radiation exposure.
- Findings : The compound significantly increased γ-H2AX expression, indicating enhanced DSBs, while also arresting the cell cycle at sensitive phases (G2/M or G0/G1) .
- Outcome : Tumor growth was delayed in xenograft models treated with both this compound and radiation compared to radiation alone, highlighting its potential as a therapeutic adjunct .
Myeloproliferative Neoplasms
This compound has shown promise in treating conditions like polycythemia vera by targeting the JAK2V617F mutation prevalent in these disorders. Studies indicate that it effectively reduces cell proliferation and induces apoptosis in JAK2-mutant cell lines .
Efficacy Assessment
- In Vitro Studies : Various assays demonstrated significant inhibition of cell growth in JAK2V617F-positive cell lines following treatment with this compound.
- In Vivo Studies : Animal models exhibited reduced splenomegaly and normalized blood counts when treated with this compound, confirming its therapeutic potential .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other JAK inhibitors:
Compound | Target | IC50 (nM) | Selectivity | Primary Application |
---|---|---|---|---|
This compound | JAK2 | 0.58 | High | Myeloproliferative neoplasms, ESCC |
Ruxolitinib | JAK1/JAK2 | 3.0 | Moderate | Myelofibrosis |
Fedratinib | JAK2 | 1.0 | High | Myelofibrosis |
Comparaison Avec Des Composés Similaires
Composés similaires
Ruxolitinib : Un autre inhibiteur de JAK2 utilisé dans le traitement des troubles myéloprolifératifs.
Fedratinib : Un inhibiteur sélectif de JAK2 avec des applications similaires dans le traitement de la myélofibrose.
Momelotinib : Cible à la fois JAK1 et JAK2, utilisé dans le traitement de la myélofibrose
Unicité
NVP-BSK805 est unique en raison de sa forte sélectivité pour JAK2, en particulier la forme mutante V617F. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique dans le traitement de troubles myéloprolifératifs spécifiques .
Activité Biologique
NVP-BSK805 is a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme involved in various signaling pathways that regulate hematopoiesis and immune responses. This article summarizes the biological activities of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
- Chemical Name: 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride
- CAS Number: 2320258-95-3
- Purity: ≥98%
- Oral Bioavailability: Yes
This compound selectively inhibits JAK2 with an IC50 value of 0.48 nM, demonstrating over 20-fold selectivity compared to other JAK family members (TYK2, JAK3, and JAK1) with IC50 values of 10.8 nM, 18.7 nM, and 31.6 nM respectively . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Antineoplastic Effects
This compound has shown significant antitumor activity in various cancer models:
- Acute Myeloid Leukemia (AML):
-
Esophageal Squamous Cell Carcinoma (ESCC):
- Enhances radiosensitivity by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms. In vitro studies demonstrated that pretreatment with this compound significantly reduced clonogenic survival of ESCC cells post-irradiation .
- In vivo studies indicated delayed tumor growth in xenograft models when treated with this compound prior to radiation therapy .
- Multiple Myeloma:
Metabolic Effects
Chronic administration of this compound has been associated with metabolic changes:
- Fat Mass Increase: Studies indicated that peripheral administration does not alter food intake but increases fat mass and feed efficiency without significantly affecting body weight (BW) . This effect is attributed to the inhibition of JAK2 signaling pathways that regulate energy balance.
- Leptin Interaction: Acute central administration of this compound impedes leptin's ability to decrease food intake and body weight by blocking STAT3 phosphorylation in the hypothalamus, suggesting a potential anabolic effect of JAK2 inhibition on energy metabolism .
Summary of Findings
Propriétés
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVXAOOVUAOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.